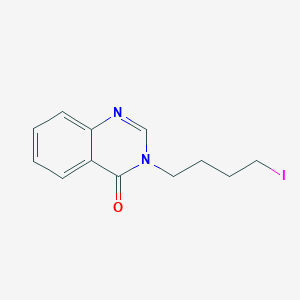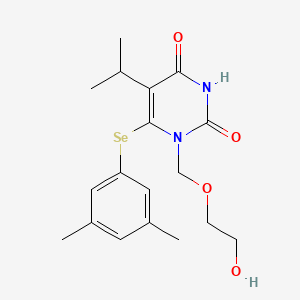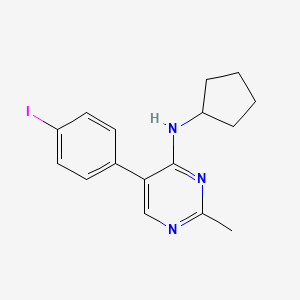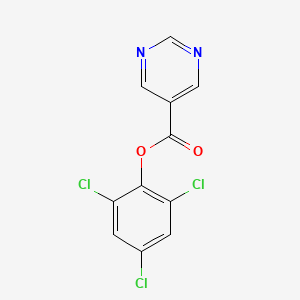
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an isocyanate or a carbamoyl chloride.
Attachment of the Amino Acid Derivative: The amino acid derivative is coupled to the pyrrolidine ring using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of protective groups and purification techniques such as chromatography and crystallization are essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamoyl groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), primary amines, thiols
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted carbamoyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating metabolic pathways. Additionally, it can interact with receptors to elicit a biological response, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in organic synthesis.
Allylamine: An unsaturated amine with applications in polymer synthesis and pharmaceuticals.
Uniqueness
(S)-tert-Butyl 2-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its complex structure, which combines a pyrrolidine ring, a carbamoyl group, and a tert-butyl ester. This combination imparts specific chemical properties and biological activities that are distinct from simpler amines and carbamoyl compounds.
Propiedades
Fórmula molecular |
C16H29N3O4 |
|---|---|
Peso molecular |
327.42 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O4/c1-10(2)9-11(13(17)20)18-14(21)12-7-6-8-19(12)15(22)23-16(3,4)5/h10-12H,6-9H2,1-5H3,(H2,17,20)(H,18,21)/t11-,12-/m0/s1 |
Clave InChI |
MHRWBEAFWMWWNV-RYUDHWBXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


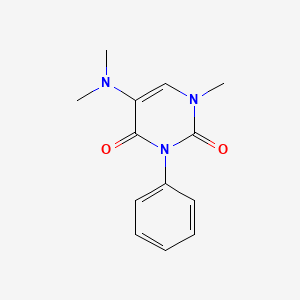
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)
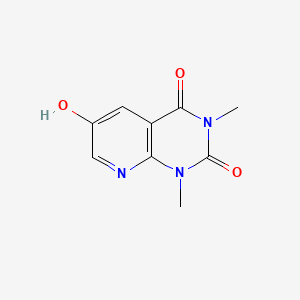
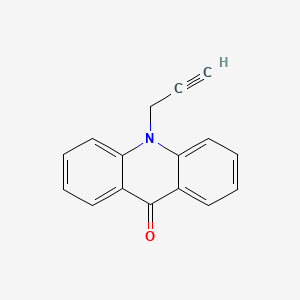
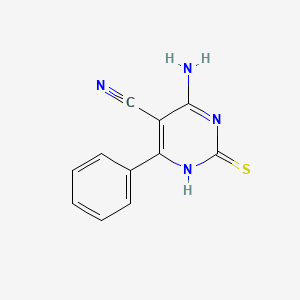
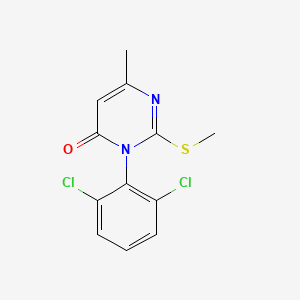
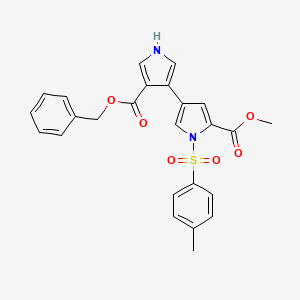
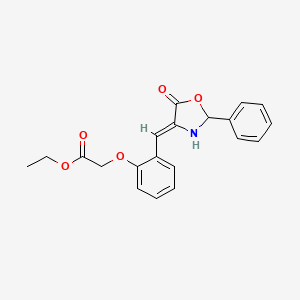
![4-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)but-3-en-2-one](/img/structure/B15214637.png)

